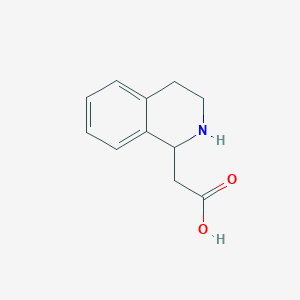

(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds, both natural and synthetic, exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular formula of “(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is C11H13NO2 . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

The reaction mechanism of THIQ derivatives is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Wissenschaftliche Forschungsanwendungen

Biological Activities Against Infective Pathogens

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have been found to exert diverse biological activities against various infective pathogens . This makes them a valuable resource in the development of new treatments for infectious diseases.

Neurodegenerative Disorders

THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for the development of novel therapeutic strategies for conditions such as Alzheimer’s and Parkinson’s disease.

Antiproliferative Tubulin Inhibitors

“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” has been used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as antiproliferative tubulin inhibitors . This suggests potential applications in cancer therapy, where inhibiting tubulin can disrupt cell division and tumor growth.

Structural–Activity Relationship (SAR) Studies

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These studies help in understanding the relationship between the structure of a molecule and its biological activity, which is crucial in drug design and development.

Enzyme or Receptor Targeting

The structure of THIQ has been introduced into many compounds that target diverse enzymes or receptors . This suggests its potential use in the development of drugs that can modulate the activity of specific enzymes or receptors.

Synthesis of C(1)-Substituted Derivatives

In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities.

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazard statements include Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Aquatic Chronic 3 - Eye Dam. 1 - Skin Corr. 1B - STOT SE 2 .

Wirkmechanismus

Target of Action

The primary targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a class of isoquinoline alkaloids, are various infective pathogens and neurodegenerative disorders . These compounds exert diverse biological activities against these targets, making them an important focus in the scientific community .

Mode of Action

The interaction of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid with its targets is complex and multifaceted. The compound’s mode of action is influenced by its structural–activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity . For instance, having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

Biochemical Pathways

It is known that these compounds can influence a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

The molecular and cellular effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid’s action are diverse, reflecting its broad range of biological activities. For example, some studies suggest that related compounds may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered high doses .

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAVPRGEIAVFBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369973 |

Source

|

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105400-81-5 |

Source

|

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?

A: The (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.

Q2: How do structural modifications to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold influence its activity as a bradykinin-1 antagonist?

A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)